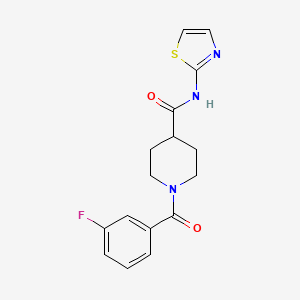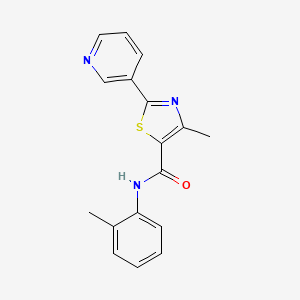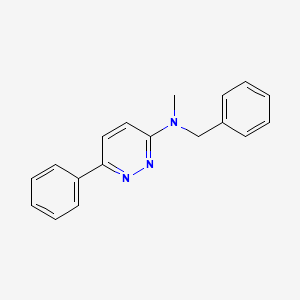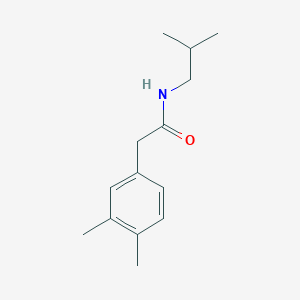![molecular formula C16H25ClN2O2S B4447198 1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4447198.png)
1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide
Descripción general
Descripción
1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide is a chemical compound that is commonly referred to as TAK-659. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) which is involved in the regulation of B cell development, activation, and survival. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various B cell malignancies.
Mecanismo De Acción
TAK-659 works by selectively inhibiting the activity of BTK, a protein kinase that is essential for the survival and proliferation of B cells. BTK is involved in the regulation of various signaling pathways that are important for B cell development, activation, and survival. By inhibiting BTK, TAK-659 can block these signaling pathways, leading to the induction of apoptosis in B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. It has been shown to induce apoptosis in B cell malignancies, leading to their elimination. TAK-659 has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells, leading to the suppression of the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for use in lab experiments. It is highly selective for BTK, with minimal off-target effects on other kinases. It has been shown to be effective in the treatment of various B cell malignancies, making it a valuable tool for studying the biology of these diseases. However, TAK-659 also has some limitations. Its efficacy may vary depending on the genetic background of the tumor cells, and it may have limited efficacy in the treatment of certain types of B cell malignancies.
Direcciones Futuras
There are several future directions for the study of TAK-659. One potential direction is the development of combination therapies that target multiple signaling pathways in B cell malignancies. Another potential direction is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes in the treatment of B cell malignancies.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various B cell malignancies. It has been shown to be effective in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). TAK-659 works by inhibiting the activity of BTK, which is essential for the survival and proliferation of B cells. By inhibiting BTK, TAK-659 can induce apoptosis (programmed cell death) in B cell malignancies, leading to their elimination.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2S/c1-14-6-10-19(11-7-14)9-3-8-18-22(20,21)13-15-4-2-5-16(17)12-15/h2,4-5,12,14,18H,3,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMYTYYDFSZMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)

![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4447134.png)

![4-{[1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4447147.png)

![N-2-biphenylyl-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4447163.png)
![3-[5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4447166.png)

![4-[(3,4-dimethylphenyl)acetyl]morpholine](/img/structure/B4447179.png)

![N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4447197.png)
![methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4447204.png)
